1-(3-chlorobenzyl)-1H-pyrazol-3-amine
Overview
Description
1-(3-Chlorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine
- 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine
- 1-(3-Chlorobenzyl)-1H-pyrazol-2-amine
Uniqueness: 1-(3-Chlorobenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the 3-chlorobenzyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Biological Activity
1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory and anticancer properties, along with relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.04 | 0.12 | 3.0 |
Standard (Diclofenac) | 0.02 | 0.05 | 2.5 |
The selectivity index indicates that this compound exhibits a higher preference for inhibiting COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs like diclofenac .
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 26 | Induction of apoptosis |
HepG2 (Liver) | 49.85 | Inhibition of cell proliferation |
MCF7 (Breast) | 30.5 | Disruption of cell cycle |
In a study by Wei et al., the compound demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as an anticancer therapeutic agent .
Case Study: Anticancer Efficacy
In a comparative study involving several pyrazole derivatives, this compound was subjected to in vitro evaluation against multiple cancer cell lines. The results indicated that this compound not only inhibited cell growth but also triggered apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways, which are critical for programmed cell death .
Case Study: Safety Profile
A safety assessment conducted on animal models revealed that doses exceeding 2000 mg/kg did not result in significant toxicity, suggesting that this compound has a favorable safety profile compared to other chemotherapeutic agents .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFXSHIUCRYMIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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